Quinolin-8-ol hydrate

Analytical Chemistry Gravimetry Sample Preparation

Standard anhydrous 8-hydroxyquinoline absorbs moisture, causing undefined water content and systematic gravimetric errors. Quinolin-8-ol monohydrate (CAS 195244-65-6) solves this with exact 1:1 H₂O stoichiometry. - **Defined gravimetric factor:** MW 163.17 g·mol⁻¹ - no pre-drying required for Mg analysis - **Well-characterized chelation:** Cu(II) log β₁ = 12.38±0.13; reference for substituted analogue comparisons - **Reproducible extraction:** log P ~1.85, low aqueous solubility (0.56 g/L), quantitively partitions into organic phases

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 195244-65-6
Cat. No. B11919371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-8-ol hydrate
CAS195244-65-6
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=CC=C2.O
InChIInChI=1S/C9H7NO.H2O/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H2
InChIKeyYMSUVRRJENNWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-8-ol Hydrate: Overview


Quinolin-8-ol hydrate (CAS 195244-65-6), the monohydrate form of 8‑hydroxyquinoline, is a monoprotic bidentate chelating ligand that forms well‑characterised complexes with numerous metal ions [1]. With a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g mol⁻¹, this crystalline solid contains exactly one water molecule per 8‑hydroxyquinoline unit, a feature that directly impacts stoichiometric calculations in analytical procedures . Widely employed in gravimetric metal determination, solvent extraction, fluorimetric sensing and as a key precursor for OLED materials, the compound’s defined hydration state is a critical parameter for users requiring batch‑to‑batch consistency in quantitative applications [2].

Why Hydrate Form Matters for Reproducibility


8‑Hydroxyquinoline is commercially supplied in multiple physical forms—anhydrous (CAS 148‑24‑3), monohydrate (CAS 195244‑65‑6), hemisulfate salt hemihydrate (CAS 207386‑91‑2) and various halogenated derivatives—each with distinct molecular weights, solubilities and metal‑binding affinities [1]. The anhydrous form is hygroscopic and can absorb atmospheric moisture during storage, leading to undefined water content that introduces systematic errors in gravimetric and titrimetric procedures . Substituting the hydrate with a halogenated analogue such as clioquinol (5‑chloro‑7‑iodo‑8‑hydroxyquinoline) would produce a >100‑fold shift in antimicrobial potency and a markedly different log P, making results from biological assays non‑comparable [2]. The quantitative evidence below demonstrates that the defined hydration state, moderate lipophilicity and intermediate metal‑chelation strength of quinolin‑8‑ol hydrate occupy a specific operational window that generic substitution cannot reliably reproduce.

Key Differentiation Evidence for Quinolin-8-ol Hydrate


Stoichiometric Precision in Analytical Workflows

Quinolin‑8‑ol hydrate (CAS 195244‑65‑6) possesses a fixed molecular weight of 163.17 g mol⁻¹, corresponding to exactly one H₂O per 8‑hydroxyquinoline molecule (C₉H₉NO₂) . In contrast, the anhydrous form (CAS 148‑24‑3) has a molecular weight of 145.16 g mol⁻¹ but is hygroscopic and must be protected from moisture to maintain its nominal water content below 0.2 % . When anhydrous 8‑hydroxyquinoline is used in quantitative precipitation or titration, absorbed atmospheric water directly translates into an effective molar mass that lies between 145.16 and 163.17 g mol⁻¹, an uncertainty of up to 11 % that propagates directly into the reported metal concentration.

Analytical Chemistry Gravimetry Sample Preparation

Enhanced Copper Chelation Affinity

The copper(II)‑binding affinity of 8‑hydroxyquinoline (the chelating entity in quinolin‑8‑ol hydrate) was determined by liquid‑liquid distribution between 1 M NaClO₄ and CHCl₃ at 25 °C, yielding log β₁ = 12.38 ± 0.13 and log β₂ = 23.80 ± 0.10 for the 1:1 and 1:2 Cu:ligand complexes, respectively [1]. Under identical conditions, the structurally related bidentate ligand o‑aminophenol gave log β₁ = 8.08 ± 0.08 and log β₂ = 14.60 ± 0.06 [1]. The 4.30‑log‑unit difference in log β₁ corresponds to a ∼20 000‑fold higher thermodynamic stability of the Cu‑8HQ complex.

Coordination Chemistry Metal Extraction Stability Constants

Moderate Antimicrobial Potency Window

In an agar‑dilution assay against 34 clinical isolates of N. gonorrhoeae, the parent 8‑hydroxyquinoline (8HQ) exhibited an MIC range of 27.56–55.11 µM (4–8 µg mL⁻¹) [1]. Under identical conditions, the dihalogenated derivatives clioquinol (5‑chloro‑7‑iodo‑8HQ) and iodoquinol (5,7‑diiodo‑8HQ) showed MIC ranges of 0.10–0.20 µM and 0.08–0.15 µM, respectively [1]. The reference drug spectinomycin gave an MIC of 16 µg mL⁻¹ (48.14 µM), placing 8HQ in a comparable range to the clinical comparator, whereas the halogenated analogues are approximately 275‑fold more potent on a molar basis.

Antimicrobial Screening Drug Repurposing Neisseria gonorrhoeae

Moderate Lipophilicity Profile

The octanol‑water partition coefficient (log P) of 8‑hydroxyquinoline has been experimentally determined at 1.85 at 25 °C . In contrast, clioquinol (5‑chloro‑7‑iodo‑8HQ) exhibits a log P of approximately 3.50 [1]. This 1.65‑log‑unit difference translates to clioquinol being ~45‑fold more lipophilic, which significantly alters its biological distribution, cell‑membrane permeation kinetics and propensity for non‑specific protein binding.

Lipophilicity Membrane Permeability Drug Design

Organic-Solvent-Compatible Solubility

The intrinsic water solubility of 8‑hydroxyquinoline (the active chelating species in the hydrate) is 0.56 g L⁻¹ (3.9 mM) at 20 °C . This value is approximately three orders of magnitude lower than that of 8‑hydroxyquinoline‑5‑sulfonic acid, a sulfonated derivative which is freely water‑soluble due to the strongly hydrophilic sulfonate group . However, 8‑hydroxyquinoline is freely soluble in ethanol, acetone, chloroform and benzene, enabling straightforward preparation of stock solutions for solvent‑extraction protocols . The limited aqueous solubility is a class‑level characteristic shared by halogenated 8HQ derivatives, so this parameter alone does not differentiate the hydrate; rather, it is the combination of defined hydration state, moderate solubility, and organic‑solvent compatibility that defines the compound’s practical handling profile.

Solubility Formulation Analytical Method Development

Application Scenarios


Gravimetric Metal Determination in Alloys

Quinolin‑8‑ol hydrate is specified as a reagent for the gravimetric determination of magnesium, where the defined monohydrate stoichiometry (MW 163.17 g mol⁻¹) eliminates the need for pre‑drying and ensures accurate gravimetric factors . The ACS‑grade 8‑hydroxyquinoline specification includes a suitability test for Mg determination, confirming that the chelation selectivity and precipitation efficiency are adequate for this standardised analytical procedure . The water‑insoluble nature of the resulting Mg‑oxinate precipitate facilitates quantitative filtration and weighing.

Copper Chelation and Ionophore Studies

With a Cu(II) stability constant of log β₁ = 12.38 ± 0.13 under aqueous/organic biphasic conditions , 8‑hydroxyquinoline hydrate provides a well‑characterised baseline chelator for comparative copper‑binding studies. Its intermediate log P (∼1.85) allows it to serve as a reference compound when evaluating the structure‑activity relationships of more lipophilic clinical candidates such as clioquinol (log P ∼3.50), as described in the comparative solution chemistry of substituted 8‑hydroxyquinolines .

Moderate-Spectrum Antimicrobial Formulation

Unsubstituted 8‑hydroxyquinoline hydrate displays an MIC of 27.56–55.11 µM against N. gonorrhoeae, placing its potency in the same order of magnitude as spectinomycin (48.14 µM) and approximately 275‑fold lower than ultra‑potent dihalogenated derivatives . This moderate antimicrobial activity makes the hydrate suitable for applications where a broad but not extreme biocidal effect is desired, such as preservative systems or topical formulations where excessive potency could lead to local irritation.

Trace Metal Liquid-Liquid Extraction

The preferential solubility of 8‑hydroxyquinoline in organic solvents (ethanol, acetone, chloroform, benzene) coupled with its low aqueous solubility (0.56 g L⁻¹) renders the hydrate form ideal for liquid‑liquid extraction workflows . The defined water content of the hydrate does not interfere with extraction efficiency, as the water of crystallisation is released into the aqueous phase, and the ligand partitions quantitatively into the organic layer as its neutral form, enabling highly reproducible distribution ratios .

Quote Request

Request a Quote for Quinolin-8-ol hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.